molecular formula C18H18N2O4S B2802237 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide CAS No. 1706084-75-4

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide

Cat. No.: B2802237
CAS No.: 1706084-75-4
M. Wt: 358.41
InChI Key: HNFOKZAWVFVIKS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a naphthalene-1-sulfonamide core substituted with a hydroxypropyl chain linked to a 2-oxo-1,2-dihydropyridin-1-yl moiety. The hydroxypropyl and pyridinone groups may enhance solubility and hydrogen-bonding interactions, critical for bioavailability and target engagement. Structural elucidation of such compounds often employs X-ray crystallography refined via programs like SHELXL, a widely trusted tool in small-molecule and macromolecular crystallography .

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-15(13-20-11-4-3-10-18(20)22)12-19-25(23,24)17-9-5-7-14-6-1-2-8-16(14)17/h1-11,15,19,21H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOKZAWVFVIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxypropyl Chain: This step involves the reaction of the pyridinone with a suitable epoxide or halohydrin under basic conditions to introduce the hydroxypropyl group.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-pyridinone intermediate with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyridinone moiety can be reduced to a dihydropyridine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an enzyme inhibitor.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The hydroxypropyl and sulfonamide groups may play crucial roles in binding interactions with the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Functional Groups Physicochemical Properties Applications/Findings
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide Naphthalene sulfonamide, hydroxypropyl, 2-oxo-dihydropyridin-1-yl Moderate lipophilicity, high polarity due to hydroxyl and pyridinone groups Potential enzyme inhibitor, drug candidate
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) Naphthalene sulfonamide, benzyloxy, trimethylpyridin-2-yl Higher lipophilicity, reduced solubility Electrochemical studies, polymer synthesis
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalen-1-ol, thiophene, methylamino Polar due to hydroxyl, electron-rich thiophene Biological activity screening (unspecified)
[1220100-43-5] (Perfluorinated diaminium dichloride) Tetrafluoropropoxy, hydroxypropyl, quaternary ammonium High stability, extreme lipophilicity Surfactants, fluoropolymer additives

Structural and Functional Analysis

  • Target Compound vs. 17c: The target compound’s 2-oxo-dihydropyridin-1-yl group replaces 17c’s benzyloxy-trimethylpyridine moiety. 17c’s benzyloxy group enhances lipophilicity, favoring membrane permeability but limiting solubility in polar solvents .
  • Thiophene Derivatives (): Compounds like 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol feature thiophene rings, which are more electron-rich than pyridinones. This difference may alter binding interactions in redox-active environments or with cytochrome P450 enzymes .
  • Perfluorinated Compounds () : Fluorinated analogs exhibit superior chemical stability and resistance to degradation, making them suitable for industrial applications. However, the absence of fluorine in the target compound suggests a focus on biodegradability and reduced environmental persistence .

Biological Activity

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy, and potential applications in treating various conditions.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The dihydropyridine moiety contributes to its neuroactive properties. The molecular formula is C14H17N2O3SC_{14}H_{17}N_{2}O_{3}S, with a molecular weight of approximately 299.36 g/mol.

This compound exhibits several mechanisms of action:

  • Neurotransmitter Modulation : The compound has shown inhibitory effects on AMPA and kainate receptors, which are crucial for synaptic transmission in the central nervous system. This suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
  • Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Recent studies have identified derivatives of naphthalene sulfonamides as selective FABP4 inhibitors, indicating their role in metabolic regulation and inflammatory processes .
  • Antimicrobial Activity : Similar compounds within the sulfonamide class are recognized for their antibacterial properties through the inhibition of folic acid synthesis in bacteria.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Mechanism Reference
Neurotransmitter ModulationInhibition of AMPA and kainate receptors
FABP4 InhibitionSelective binding and inhibition
Antibacterial ActivityInhibition of folic acid synthesis

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Neuroactive Properties : A study demonstrated that naphthalene sulfonamide derivatives could selectively inhibit neurotransmitter receptors, leading to reduced excitotoxicity in neuronal cells. This suggests a potential therapeutic application for neurodegenerative diseases .
  • FABP4 Inhibition : Research indicated that certain naphthalene sulfonamide derivatives showed binding affinities comparable to established FABP4 inhibitors, providing insights into their potential use in treating metabolic disorders like obesity and diabetes .
  • Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives revealed that those with structural similarities to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield?

Basic Synthesis Methodology
The synthesis involves coupling naphthalene-1-sulfonyl chloride with a hydroxyl-functionalized dihydropyridine precursor. Key parameters include:

  • Base selection : Triethylamine (2.5 equiv) neutralizes HCl byproducts, improving reaction efficiency .
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C→RT minimizes side reactions .
  • Purification : Column chromatography (hexane:ethyl acetate gradient) achieves >85% purity .
ParameterConditionYield Impact
Reaction Time12–18 hoursEnsures completion
Temperature0°C → RTReduces hydrolysis
Protecting GroupTBDMS for hydroxyl groupsPrevents oxidation

Advanced Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error .

Which spectroscopic techniques are critical for confirming structural integrity?

Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Stretching frequencies for S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₈H₁₉N₃O₃S) with <3 ppm error .

Advanced Analysis : X-ray crystallography resolves stereochemical ambiguities, especially for chiral centers in the dihydropyridine moiety .

How can computational chemistry predict novel derivatives’ reactivity?

Advanced Reaction Design

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) .
  • Machine Learning : Train models on existing sulfonamide datasets to predict regioselectivity in substitution reactions .
Computational ToolApplicationOutput Example
Gaussian 16Transition state optimizationActivation energy (kcal/mol)
VMDSolvent interaction visualizationHydrogen bonding networks

What strategies resolve contradictions in biological activity data across assays?

Advanced Data Analysis
Contradictions often arise from assay variability. Mitigate via:

Standardization :

  • Fix pH (7.4) and temperature (37°C) to mimic physiological conditions .
  • Use identical enzyme batches (e.g., recombinant vs. tissue-extracted) .

Orthogonal Validation :

  • Compare enzymatic inhibition (IC₅₀) with SPR-measured binding constants (KD) .
  • Quantify solubility via dynamic light scattering (DLS) to rule out aggregation artifacts .

VariableRecommended StandardizationImpact on IC₅₀
Pre-incubation30 minutesEnsures equilibrium
DMSO Concentration≤0.1%Prevents precipitation

How does the compound’s sulfonamide group influence its biological interactions?

Basic Mechanistic Insight
The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling:

  • Enzyme inhibition : Competes with p-aminobenzoic acid (PABA) in dihydropteroate synthase (DHPS) .
  • Receptor binding : Stabilizes interactions with hydrophobic pockets via π-π stacking (naphthalene core) .

Advanced Profiling : Molecular docking (AutoDock Vina) predicts binding poses with DHPS (PDB: 1AJZ), validated via site-directed mutagenesis .

What are the key stability challenges during storage, and how are they addressed?

Basic Stability Analysis

  • Hydrolysis : The 2-oxo-dihydropyridine group is moisture-sensitive. Store under argon at -20°C .
  • Photodegradation : Naphthalene sulfonamides degrade under UV light. Use amber vials .
Degradation PathwayAccelerated Testing ConditionMitigation Strategy
Oxidation40°C, 75% RH, 2 weeksAdd antioxidant (BHT, 0.01%)
HydrolysispH 3.0 buffer, 37°CLyophilize in citrate buffer

How to differentiate this compound from structurally similar sulfonamides?

Advanced Comparative Analysis

  • Chromatography : HPLC with a C18 column (acetonitrile:water gradient) separates it from analogs (e.g., retention time shift ±0.5 min) .
  • Pharmacophore Mapping : Overlay 3D structures (MOE software) to highlight unique dihydropyridine interactions .
AnalogStructural DifferenceBiological Activity Shift
Naphthalene-2-sulfonamidePositional isomerism10-fold lower solubility
Pyridine-3-sulfonamideCore ring substitutionLoss of DHPS inhibition

What methodologies quantify intramolecular hydrogen bonding’s impact on reactivity?

Advanced Physicochemical Analysis

  • NMR Titration : Monitor chemical shift changes in D₂O vs. DMSO to assess H-bond strength .
  • DFT Calculations : Compute bond lengths and angles (e.g., O···H distance <2.0 Å confirms H-bonding) .
TechniqueObservationImplication
Variable Temp NMRLine broadening at higher tempsH-bond destabilization
IR in Solid StateBroad N–H stretchStrong crystal packing

How to design SAR studies for optimizing pharmacological activity?

Advanced Structure-Activity Relationship (SAR)

Core Modifications :

  • Replace naphthalene with anthracene to enhance hydrophobicity .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to stabilize H-bonds .

Assay Design :

  • Test against bacterial DHPS (IC₅₀) and mammalian cells (cytotoxicity) .

DerivativeModificationIC₅₀ (DHPS, μM)
Parent CompoundNone0.45
6-NO₂ AnalogPyridine substitution0.12
Anthracene DerivativeNaphthalene replacement0.87

What analytical workflows validate purity for in vivo studies?

Advanced Quality Control

  • HPLC-UV/MS : Dual detection ensures >98% purity (UV: 254 nm; MS: [M+H]+ = 362.1) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
ImpuritySourceRemoval Method
Unreacted sulfonyl chlorideIncomplete couplingSilica gel chromatography
Hydrolysis byproductMoisture exposureLyophilization

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